molecular formula C9H7N3O4S B14904225 N-(4-Methylthiazol-2-yl)-5-nitrofuran-2-carboxamide

N-(4-Methylthiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B14904225
M. Wt: 253.24 g/mol
InChI Key: LHPSLTJRUDZCNE-UHFFFAOYSA-N
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Description

N-(4-Methylthiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylthiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the reaction of 4-methylthiazole with 5-nitrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylthiazol-2-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of N-(4-Methylthiazol-2-yl)-5-aminofuran-2-carboxamide.

    Substitution: Formation of various substituted thiazole derivatives.

    Condensation: Formation of imines or enamines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Methylthiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes. In anticancer applications, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methylthiazol-2-yl)-5-nitrofuran-2-carboxamide is unique due to its specific combination of a thiazole ring and a nitrofuran moiety, which imparts distinct biological activities.

Properties

Molecular Formula

C9H7N3O4S

Molecular Weight

253.24 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C9H7N3O4S/c1-5-4-17-9(10-5)11-8(13)6-2-3-7(16-6)12(14)15/h2-4H,1H3,(H,10,11,13)

InChI Key

LHPSLTJRUDZCNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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